
tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-(2-Chlor-4-methylthiazol-5-yl)carbamat: ist eine chemische Verbindung mit der Summenformel C9H13ClN2O2S und einem Molekulargewicht von 248,73 g/mol . Diese Verbindung ist bekannt für ihre einzigartige Kombination aus Reaktivität und Stabilität, was sie zu einem wertvollen Gut in verschiedenen wissenschaftlichen und industriellen Anwendungen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-(2-Chlor-4-methylthiazol-5-yl)carbamat beinhaltet typischerweise die Reaktion von tert-Butylcarbamat mit 2-Chlor-4-methylthiazol. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Der Prozess kann die Verwendung von Lösungsmitteln wie Methylenchlorid, Chloroform und Alkoholen sowie von Katalysatoren zur Beschleunigung der Reaktion beinhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von tert-Butyl-(2-Chlor-4-methylthiazol-5-yl)carbamat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von großen Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verbindung wird dann durch Kristallisation oder Destillationstechniken gereinigt, um das Endprodukt zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-4-methylthiazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methylene chloride, chloroform, and alcohols, as well as catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to obtain the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: tert-Butyl-(2-Chlor-4-methylthiazol-5-yl)carbamat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom im Thiazolring kann durch andere Nukleophile substituiert werden, was zur Bildung verschiedener Derivate führt.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen, was zur Bildung verschiedener Oxidationsstufen und Produkte führt.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine, Thiole und Alkohole. Die Reaktionen werden typischerweise in Gegenwart einer Base durchgeführt, um die Substitution zu erleichtern.
Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid, Natriumborhydrid und andere Oxidations- oder Reduktionsmittel werden unter kontrollierten Bedingungen verwendet.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen zur Bildung von Aminen-Derivaten führen, während Oxidationsreaktionen zur Bildung von Sulfoxiden oder Sulfonen führen können .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird tert-Butyl-(2-Chlor-4-methylthiazol-5-yl)carbamat als Baustein für die Synthese verschiedener organischer Verbindungen verwendet. Seine einzigartige Reaktivität macht es zu einem wertvollen Zwischenprodukt bei der Synthese komplexer Moleküle .
Biologie und Medizin: In der Biologie und Medizin wird diese Verbindung bei der Entwicklung von Pharmazeutika und Agrochemikalien verwendet. Seine Stabilität und Reaktivität machen es für den Einsatz in der Wirkstoffforschung und -entwicklung sowie in der Synthese bioaktiver Moleküle geeignet .
Industrie: In der Industrie wird tert-Butyl-(2-Chlor-4-methylthiazol-5-yl)carbamat bei der Produktion von Spezialchemikalien und -materialien verwendet. Seine einzigartigen Eigenschaften machen es für verschiedene industrielle Anwendungen geeignet, darunter die Herstellung von Polymeren und Beschichtungen .
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-(2-Chlor-4-methylthiazol-5-yl)carbamat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann je nach Reaktionsbedingungen als Nukleophil oder Elektrophil wirken. Sie kann kovalente Bindungen mit Zielmolekülen bilden, was zur Bildung stabiler Komplexe führt. Diese Wechselwirkungen können die Aktivität von Enzymen und anderen Proteinen modulieren, was zu verschiedenen biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
tert-Butylcarbamat: Eine verwandte Verbindung mit ähnlicher Reaktivität, aber unterschiedlicher Molekülstruktur.
tert-Butyl-(2-Brom-5-methylthiazol-4-yl)carbamat: Eine ähnliche Verbindung mit einem Bromatom anstelle von Chlor.
tert-Butyl-(4-Ethinylphenyl)carbamat: Eine weitere verwandte Verbindung mit verschiedenen Substituenten am aromatischen Ring.
Einzigartigkeit: tert-Butyl-(2-Chlor-4-methylthiazol-5-yl)carbamat ist einzigartig durch das Vorhandensein des Chloratoms im Thiazolring, das der Verbindung spezifische Reaktivität und Stabilität verleiht. Dies macht es zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen und zu einem nützlichen Werkzeug in der wissenschaftlichen Forschung und in industriellen Anwendungen .
Eigenschaften
Molekularformel |
C9H13ClN2O2S |
|---|---|
Molekulargewicht |
248.73 g/mol |
IUPAC-Name |
tert-butyl N-(2-chloro-4-methyl-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C9H13ClN2O2S/c1-5-6(15-7(10)11-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) |
InChI-Schlüssel |
ZWDDOWGZUMKBSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)Cl)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


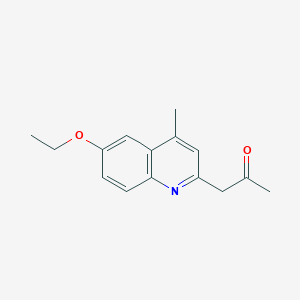
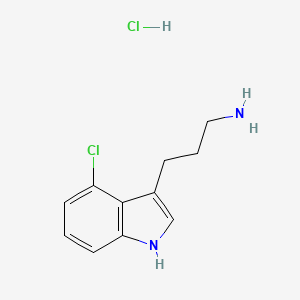


![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)
![8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11867585.png)
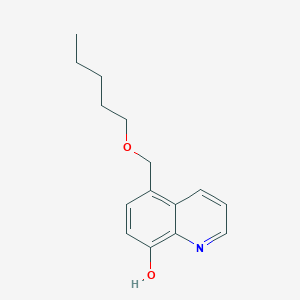
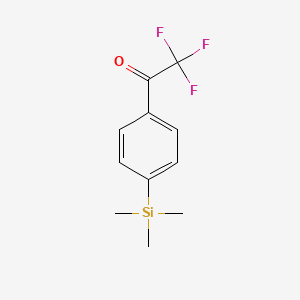
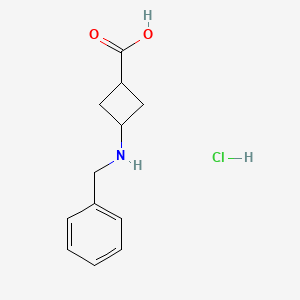
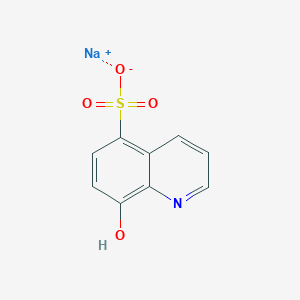
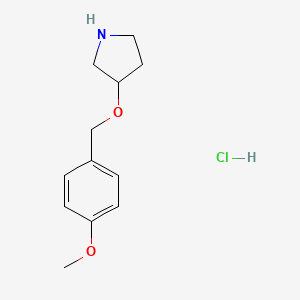
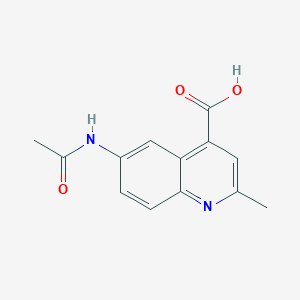
![5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11867626.png)
![2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine](/img/structure/B11867631.png)
